N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine
Description
N-[(3,3-Dimethyloxiran-2-yl)methyl]-N-ethylethanamine is a tertiary amine derivative featuring a 3,3-dimethyloxirane (epoxide) ring attached to a methylene group, which is further linked to a diethylamine moiety.
The 3,3-dimethyloxirane group introduces steric hindrance and electronic effects that may influence reactivity. For instance, epoxides are typically susceptible to nucleophilic ring-opening reactions, which could be modulated by the dimethyl substituents. The ethylamine side chain enhances solubility in organic solvents, as observed in related compounds (e.g., N-((6-(benzyloxy)pyridin-2-yl)methyl)-N-ethylethanamine, synthesized in 36% yield via NaBH4 reduction in ) .
Properties
IUPAC Name |
N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-5-10(6-2)7-8-9(3,4)11-8/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZHUGUDCDTJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1C(O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine typically involves the reaction of an appropriate amine with an epoxide. One common method is the reaction of N-ethylethanamine with 3,3-dimethyloxirane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, at a temperature range of 0-25°C, and may require a catalyst like a Lewis acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like ammonia, primary amines, or thiols are used under mild conditions to open the epoxide ring.
Major Products Formed
Oxidation: Diols are the major products formed from oxidation reactions.
Reduction: Alcohols are the primary products of reduction reactions.
Substitution: The products vary depending on the nucleophile used but generally result in the formation of substituted alcohols or amines.
Scientific Research Applications
N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-Ethylethanamine Derivatives
Key Observations :
- Epoxide vs. Heterocycles : The target compound’s 3,3-dimethyloxirane group distinguishes it from indole or pyridine-based analogs. While indole derivatives (e.g., 2c in ) undergo electrophilic substitutions , the epoxide group is prone to nucleophilic attacks (e.g., by amines or thiols).
- Steric Effects : The dimethyl substituents on the oxirane ring may hinder reactivity compared to unsubstituted epoxides, analogous to how bulky groups on indole (e.g., 4-bromo in 2c) slow down certain reactions .
Key Observations :
- The target compound’s synthesis likely parallels routes for other N-ethylethanamine derivatives, though the epoxide group may require specialized conditions (e.g., epoxidation of a precursor alkene). Lower yields in some cases (e.g., 25% for 9a in ) highlight challenges in stabilizing reactive intermediates .
Physicochemical Properties
Table 3: Spectral and Physical Data
Key Observations :
Key Observations :
- The epoxide group could enable covalent binding to biological targets, as seen in epoxide-containing drugs like taxanes.
Biological Activity
Chemical Structure and Properties
N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine is characterized by the presence of an oxirane ring, which contributes to its reactivity and biological interactions. The molecular formula is , and its structure can be represented as follows:
The oxirane moiety is known for its ability to undergo nucleophilic attack, making it a versatile scaffold in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer or neurodegenerative diseases.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Neuropharmacology : Research indicates that this compound may have neuroprotective effects. In vitro studies demonstrated its ability to reduce neuronal cell death induced by oxidative stress .
- Anticancer Activity : A study evaluating the compound's efficacy against cancer cell lines showed promising results, with significant reductions in cell viability observed at certain concentrations. This suggests a potential role in cancer therapy .
Case Study 1: Neuroprotective Effects
In a controlled laboratory setting, this compound was administered to neuronal cultures exposed to oxidative stress. The results indicated a reduction in markers of apoptosis and inflammation compared to untreated controls. This study underscores the compound's potential as a neuroprotective agent.
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of this compound involved treating various cancer cell lines with different concentrations of this compound. The findings revealed that at higher concentrations, the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Data Table
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Neuroprotection | In vitro neuronal cultures | Reduced apoptosis markers under oxidative stress |
| Anticancer Activity | Cancer cell line assays | Significant inhibition of cell viability at high doses |
| Enzyme Inhibition | Enzyme assays | Potential inhibition of metabolic enzymes involved in cancer progression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
